2-Cyano-4-(3-nitrophenyl)phenol
Description
This compound features a phenol core substituted with a cyano group at position 2 and a 3-nitrophenyl group at position 2. Such substitutions are critical for modulating electronic, steric, and solubility characteristics. Cyano and nitro groups are electron-withdrawing, which may enhance the acidity of the phenolic –OH group compared to unsubstituted phenol. These functional groups also influence reactivity in synthetic applications, such as participation in nucleophilic aromatic substitution or hydrogen bonding interactions .
Properties
IUPAC Name |
2-hydroxy-5-(3-nitrophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-8-11-6-10(4-5-13(11)16)9-2-1-3-12(7-9)15(17)18/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRAWTXFLXFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684776 | |
| Record name | 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-70-2 | |
| Record name | 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-4-(3-nitrophenyl)phenol can be synthesized through a coupling reaction involving 3-cyano-1-nitrobenzene and phenol. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3-nitrophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the phenolic hydroxyl group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated phenol derivatives.
Scientific Research Applications
2-Cyano-4-(3-nitrophenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and advanced materials .
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano and nitrophenyl groups can participate in various biochemical interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 2-Cyano-4-(3-nitrophenyl)phenol with structurally related nitrophenol and cyano-containing derivatives:
Key Observations:
- Cyano vs. Amino Substitutions: Cyano-containing derivatives (e.g., 3e, 3f) generally exhibit lower melting points compared to amino-substituted nitrophenols (e.g., 2-Amino-4-nitrophenol, mp 143°C). This may arise from reduced hydrogen-bonding capacity in cyano derivatives .
- Positional Isomerism: The melting point of 4-Amino-2-nitrophenol (125–127°C) is lower than its 2-Amino-4-nitrophenol isomer, highlighting the impact of nitro group placement on crystal packing .
- Bulky Substituents : Derivatives like 3e and 3f incorporate pyridyl and ester groups, which reduce crystallinity and result in oily states or lower melting points .
Spectroscopic and Chromatographic Behavior
Derivatives of this compound, such as those in , were characterized using NMR, IR, and HRMS-TOF:
- IR: Strong –CN stretches (~2200 cm⁻¹) and –NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) confirm functional group presence .
- Chromatography: Rf values (e.g., 0.32 for 3e in PE-EtOAc 3:1) reflect moderate polarity, influenced by cyano and nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
